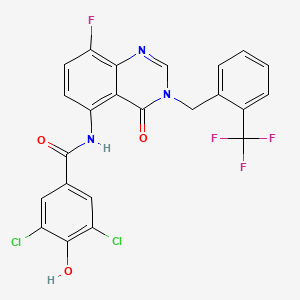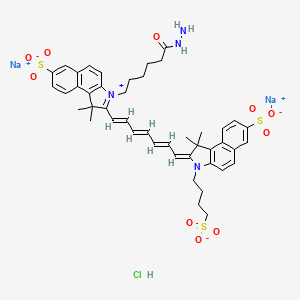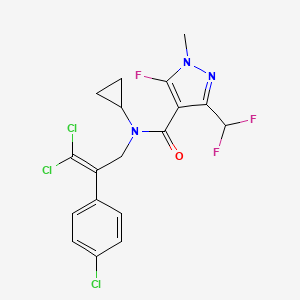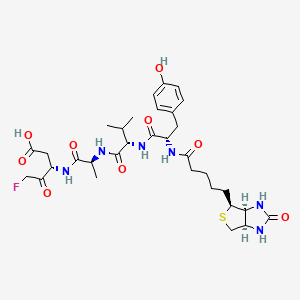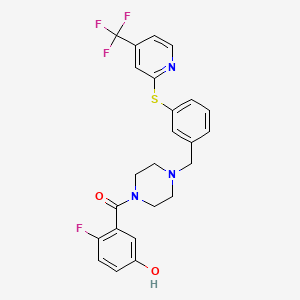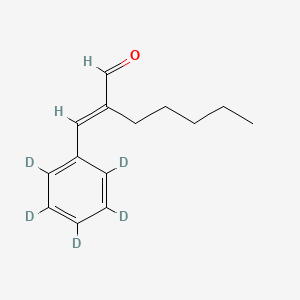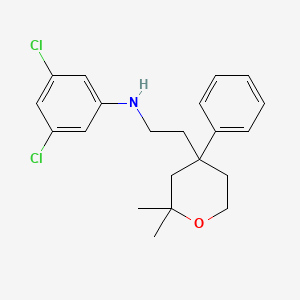
H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 is a peptide consisting of 17 amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, which is activated by reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
化学反応の分析
Types of Reactions
Peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s three-dimensional structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid analogs can be incorporated during SPPS to create modified peptides.
Major Products Formed
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
科学的研究の応用
Chemistry
Peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 are used in chemical research to study protein folding, stability, and interactions.
Biology
In biological research, these peptides can be used as models to understand protein function and as tools to study enzyme-substrate interactions.
Medicine
Peptides have therapeutic potential and can be used in drug development. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
In the industrial sector, peptides are used in the development of biosensors, diagnostics, and as components in cosmetic formulations.
作用機序
The mechanism of action of peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, or ion channels. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and influence its biological activity.
類似化合物との比較
Similar Compounds
- H-Gly-Cys-Cys-Ala-Arg-Ala-Ala-Cys-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys-NH2
- H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-OH
Uniqueness
The unique sequence of H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 allows for specific interactions and biological activities that may not be present in similar peptides. The presence of multiple cysteine residues enables the formation of specific disulfide bonds, which can significantly impact the peptide’s structure and function.
特性
分子式 |
C62H101N23O19S4 |
|---|---|
分子量 |
1600.9 g/mol |
IUPAC名 |
3-[(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,39S,42S,47R)-47-[(2-aminoacetyl)amino]-15-(3-amino-3-oxopropyl)-21-[(2S)-butan-2-yl]-6-carbamoyl-39-[3-(diaminomethylideneamino)propyl]-18-(1H-imidazol-5-ylmethyl)-27,33,36,42-tetramethyl-9-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46-tetradecaoxo-3,4,49,50-tetrathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45-tetradecazabicyclo[28.14.7]henpentacontan-12-yl]propanoic acid |
InChI |
InChI=1S/C62H101N23O19S4/c1-9-28(4)47-61(104)81-38(18-33-20-68-26-71-33)57(100)79-35(12-14-43(64)86)54(97)78-36(13-15-46(89)90)55(98)80-37(17-27(2)3)56(99)82-39(48(65)91)22-105-107-25-42-59(102)75-32(8)51(94)77-34(11-10-16-69-62(66)67)53(96)74-30(6)50(93)72-31(7)52(95)83-41(58(101)73-29(5)49(92)70-21-45(88)85-47)24-108-106-23-40(60(103)84-42)76-44(87)19-63/h20,26-32,34-42,47H,9-19,21-25,63H2,1-8H3,(H2,64,86)(H2,65,91)(H,68,71)(H,70,92)(H,72,93)(H,73,101)(H,74,96)(H,75,102)(H,76,87)(H,77,94)(H,78,97)(H,79,100)(H,80,98)(H,81,104)(H,82,99)(H,83,95)(H,84,103)(H,85,88)(H,89,90)(H4,66,67,69)/t28-,29-,30-,31-,32-,34-,35-,36-,37-,38-,39-,40-,41-,42-,47-/m0/s1 |
InChIキー |
WWESKSGOLVJLCS-AURSKEAHSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)NCC(=O)N1)C)C)C)CCCN=C(N)N)C)C(=O)N)CC(C)C)CCC(=O)O)CCC(=O)N)CC3=CN=CN3 |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NCC(=O)N1)C)C)C)CCCN=C(N)N)C)C(=O)N)CC(C)C)CCC(=O)O)CCC(=O)N)CC3=CN=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
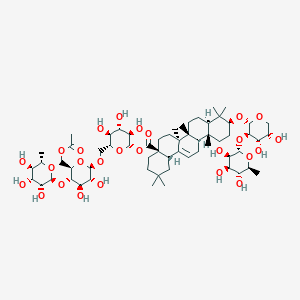

![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

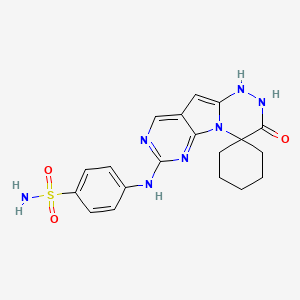
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)
